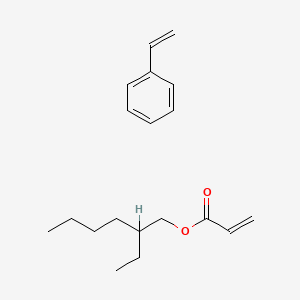

2-Propenoic acid, 2-ethylhexyl ester, polymer with ethenylbenzene

Cat. No. B1620138

Key on ui cas rn:

25153-46-2

M. Wt: 288.4 g/mol

InChI Key: NLELMFKBXZLTNC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08105744B2

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of a 2-ethylhexyl acrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of an initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. The temperature is maintained at 65° C. for 3 hours. An emulsion obtained by emulsifying 55 parts by weight of a styrene monomer, 15 parts by weight of an n-butyl acrylate monomer, 1.2 parts by weight of diethylaminoethyl acrylate and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A2) having a weight-average molecular weight Mw of 25,000, an average particle size of 130 nm and a solid content of 25 wt. % is obtained.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

liquid ( A2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH:2]=[CH2:3].Cl.Cl.N(C(C)(C)C(N)=N)=NC(C)(C)C(N)=N.C=CC1C=CC=CC=1.C(OCCCC)(=O)C=C.C(OCCN(CC)CC)(=O)C=C.C(S)CCCCCCCCCCC>CCCCCCCCCCCCCC[N+](C)(C)C.[Br-].O>[CH2:13]=[CH:12][C:7]1[CH:6]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:1]([O:5][CH2:6][CH:7]([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][CH3:11])(=[O:4])[CH:2]=[CH2:3] |f:1.2.3,8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC(CCCC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(=NC(C(=N)N)(C)C)C(C(=N)N)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCN(CC)CC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)S

|

Step Ten

[Compound]

|

Name

|

liquid ( A2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

65 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by stirring for further 20 minutes

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting solution is charged in the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is maintained at 65° C. for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An emulsion obtained

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

therein is charged in the flask continuously through a metering pump over 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature is raised to 70° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it is maintained for 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an average particle size of 130 nm and a solid content of 25 wt. % is obtained

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC1=CC=CC=C1.C(C=C)(=O)OCC(CCCC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |